2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid
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Overview
Description
2,3,4,5-Tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry. It is known for its potential biological activities and is often studied for its applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Heck and Nenitzescu reactions are often employed in the synthesis of such compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antiproliferative effects on cancer cells . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its biological activity .
Comparison with Similar Compounds
- 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-3-carboxylic acid
- 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole
Comparison: Compared to similar compounds, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)11-10-7-3-1-2-4-8(7)14-9(10)5-6-13-11/h1-4,11,13-14H,5-6H2,(H,15,16) |
InChI Key |
LCCFBQOGARJSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1NC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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